molecular formula C13H16N2O2 B7722629 methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate CAS No. 4734-08-1

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

Cat. No. B7722629
CAS RN: 4734-08-1
M. Wt: 232.28 g/mol
InChI Key: RCUNGDZWHFRBBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” is represented by the empirical formula C12H14N2O2 . The molecular weight of this compound is 218.25 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that the compound has been used in various chemical reactions to synthesize novel organic compounds.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string representation of this compound is COC(=O)C@@HCc1c[nH]c2ccccc12 .

Safety and Hazards

The safety information for “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” indicates that it is classified as a combustible solid . The compound does not have a flash point .

Future Directions

Indole derivatives, including “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUNGDZWHFRBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963809
Record name Methyl alpha-methyltryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4734-08-1
Record name Methyl alpha-methyltryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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